2,3-Piperazinedione
Overview
Description
2,3-Piperazinedione, also known as diketopiperazine (DKP), is a cyclic dipeptide and a common motif in several natural products with therapeutic properties. It is considered a privileged scaffold in the synthesis of heterocyclic systems due to its structural variety and potential to yield a large number of bioactive compounds . Piperazinediones have been shown to exhibit antitumor activity against various types of cancer and have been used in clinical trial combination therapy10.
Synthesis Analysis
The synthesis of piperazinediones and their derivatives can be achieved through various methods. One approach involves starting from readily available alpha-amino acids, which are then activated and selectively reduced to form intermediates that can be further manipulated to yield the desired piperazinedione structures . Another method includes a diastereoselective nucleophilic addition to synthesize enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key components in medicinal chemistry . Additionally, a concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been described using Pd-catalyzed carboamination reactions .
Molecular Structure Analysis
The molecular structure of piperazinediones can be complex, with the potential for various substituents and stereochemical configurations. For instance, the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones has been achieved, and discussions on the structure of isomers and reaction mechanisms have been made . The structure of certain piperazinedione derivatives has also been established through single-crystal X-ray diffraction studies10.
Chemical Reactions Analysis
Piperazinediones can undergo a range of chemical reactions to form diverse heterocyclic compounds. For example, a two-step synthesis of 3,4-dihydropyrrolopyrazinones from ketones and piperazin-2-ones has been achieved, demonstrating the versatility of piperazinediones in chemical transformations . Additionally, piperazine itself has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazinediones can be influenced by their substituents and the presence of functional groups. Studies of hydrogen-bond association of certain piperazinedione derivatives have been conducted, revealing different hydrogen-bonding networks in polymorphic crystalline forms . The reaction of α-bromo enones with 1,2-diamines has led to the assembly of 3-(trifluoromethyl)piperazin-2-ones, showcasing the influence of the trifluoromethyl group on the reaction path .
Scientific Research Applications
Antitumor Activity
2,3-Piperazinedione derivatives, known as diketopiperazines, have demonstrated notable antitumor activities. These compounds exhibit effectiveness against various types of cancer, including Lewis lung carcinoma, sarcoma, leukemia, myeloma, and lymphoma, as well as colon and breast cancer. Their mechanism in cell growth inhibition and potential therapeutic applications have been a significant area of research (Mancilla et al., 2002).
Synthesis of Heterocyclic Systems
2,5-Piperazinediones serve as privileged building blocks in the synthesis of structurally diverse heterocyclic systems. This versatility is crucial in the creation of many bioactive compounds and natural products, highlighting their importance in synthetic chemistry (González et al., 2012).
Quorum Sensing Inhibition
2,5-Piperazinedione has shown potential in reducing quorum sensing-dependent factors in Pseudomonas aeruginosa. It significantly reduces activities like proteolytic and elastolytic activities, production of pyocyanin, and extracellular polymeric substances, indicating its potential in microbial control and treatment strategies (Musthafa et al., 2012).
Bone Marrow Transplantation Regimens
In clinical settings, piperazinedione has been used in bone marrow transplantation regimens, particularly for leukemia treatment. Studies indicate its effect on hematopoietic stem cells and recovery of hemopoiesis post-transplantation, suggesting its utility in medical therapies (Zander et al., 1981).
Structural Characterization
Piperazinedione derivatives have been synthesized and structurally characterized, contributing to the field of organic chemistry. The detailed structural analysis using techniques like X-ray diffraction helps in understanding the molecular geometry and potential applications of these compounds (Zhang et al., 2007).
Novel Therapeutic Agents
Piperazinedione compounds have been explored as novel therapeutic agents in cancer treatment. Their ability to induce mitotic arrest and autophagy in cancer cells, particularly in non-small cell lung cancer, opens avenues for new cancer therapies (Chen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
piperazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-4(8)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRRMFZHSDGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926970 | |
Record name | Piperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Piperazinedione | |
CAS RN |
13092-86-9, 29990-68-9 | |
Record name | 2,3-Piperazinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Piperazinedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Piperazinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-PIPERAZINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DUD3CT57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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